Ferrocene, (cyanomethyl)-

Description

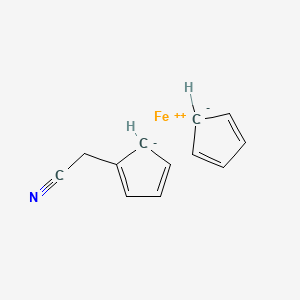

Structure

2D Structure

Properties

Molecular Formula |

C12H11FeN |

|---|---|

Molecular Weight |

225.07 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylacetonitrile;iron(2+) |

InChI |

InChI=1S/C7H6N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5H2;1-5H;/q2*-1;+2 |

InChI Key |

TWXGKHRATKMJNK-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1CC#N.[Fe+2] |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for Cyanomethyl Ferrocene

Established Synthetic Methodologies for (Cyanomethyl)ferrocene Synthesis

The selection of a synthetic methodology often depends on factors such as the availability of starting materials, desired yield, and the required purity of the final product.

Direct functionalization aims to introduce the cyanomethyl group onto the ferrocene (B1249389) molecule in a single step. This is often achieved through free-radical substitution reactions. The reaction of ferrocene with carbon-centered radicals, such as the cyanomethyl radical (•CH₂CN), can lead to the formation of (cyanomethyl)ferrocene. acs.org These radicals can be generated from precursors like bromoacetonitrile (B46782) or chloroacetonitrile (B46850) using photoredox catalysis or other radical initiation methods. nih.govgatech.edutesisenred.net

Another approach involves a reaction between ferrocene and tetracyanoethylene (B109619) (TCNE). While this reaction primarily yields tricyanovinylferrocene, cyanoferrocene is also formed as a major product, suggesting that under certain conditions, cyanomethyl-like fragments or related intermediates could be involved. researchgate.net

Multistep syntheses offer greater control and are often higher yielding, though they require more synthetic steps. These routes start with a ferrocene derivative containing a functional group that can be chemically transformed into the cyanomethyl group.

A common and effective precursor is (N,N-dimethylaminomethyl)ferrocene methiodide. This quaternary ammonium (B1175870) salt serves as an excellent substrate for nucleophilic substitution. Reaction with alkali metal cyanides, such as sodium or potassium cyanide, results in the displacement of the trimethylamine (B31210) group to form (cyanomethyl)ferrocene. orgsyn.org This method is advantageous due to the high reactivity of the methiodide salt.

Another versatile precursor is (hydroxymethyl)ferrocene. orgsyn.org This alcohol can be converted into a derivative with a better leaving group, such as a tosylate or a halide (e.g., (chloromethyl)ferrocene or (bromomethyl)ferrocene). Subsequent nucleophilic substitution with a cyanide salt then yields the desired product. The synthesis of (hydroxymethyl)ferrocene itself can be accomplished by the reduction of ferrocenecarboxaldehyde. orgsyn.org

Ferrocenecarboxaldehyde is another key starting material. arkat-usa.orgchemicalbook.com It can be used in condensation reactions, for example, with cyanoacetic acid followed by decarboxylation, to introduce the cyanomethyl moiety. Alternatively, it can be reduced to (hydroxymethyl)ferrocene, which is then converted as described above. orgsyn.org

| Precursor | Reagents | Product | Reference |

| Ferrocene | •CH₂CN (from various sources) | (Cyanomethyl)ferrocene | acs.orgnih.gov |

| (N,N-Dimethylaminomethyl)ferrocene methiodide | KCN or NaCN | (Cyanomethyl)ferrocene | orgsyn.org |

| (Hydroxymethyl)ferrocene | 1. SOCl₂ or PBr₃ 2. KCN or NaCN | (Cyanomethyl)ferrocene | orgsyn.org |

| Ferrocenecarboxaldehyde | 1. NaBH₄ 2. SOCl₂ 3. KCN | (Cyanomethyl)ferrocene | orgsyn.orgchemicalbook.com |

Reaction Mechanisms in the Formation of Ferrocene, (cyanomethyl)-

The mechanisms for the formation of (cyanomethyl)ferrocene vary with the synthetic approach.

Free-Radical Substitution: In direct functionalization methods, the reaction likely proceeds via a free-radical mechanism. This involves the generation of a cyanomethyl radical (•CH₂CN), which then attacks one of the cyclopentadienyl (B1206354) rings of ferrocene. This attack forms a radical intermediate which subsequently loses a hydrogen atom to regenerate the aromatic cyclopentadienyl system and form the final product. Some reactions may proceed through a single-electron-transfer (SET) step, where ferrocene is first oxidized to the ferrocenium (B1229745) ion, followed by radical coupling. researchgate.net

Nucleophilic Substitution (Sₙ2): The multi-step syntheses involving precursors like (chloromethyl)ferrocene or (N,N-dimethylaminomethyl)ferrocene methiodide operate through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom bearing the leaving group (chloride or trimethylamine) and displacing it to form the new carbon-carbon bond of (cyanomethyl)ferrocene. orgsyn.org

Optimization Strategies for Yield and Purity in (Cyanomethyl)ferrocene Synthesis

Optimizing the synthesis of (cyanomethyl)ferrocene is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reactant stoichiometry. For instance, in the reaction of ferrocene with TCNE, the yield of the products was found to be dependent on the solvent and temperature. researchgate.net

Purification techniques are also critical. Column chromatography is frequently used to separate (cyanomethyl)ferrocene from unreacted starting materials and byproducts, such as the disubstituted 1,1'-bis(cyanomethyl)ferrocene. dtic.milmit.edu The choice of solvent system for chromatography, often a mixture of polar and non-polar solvents like ethyl acetate (B1210297) and hexane (B92381), can be varied to achieve optimal separation. mit.edu For some ferrocene derivatives, sublimation is an effective purification method. mit.eduodinity.com Preventing the formation of polymeric resins, which can occur under harsh reaction conditions, is also a key consideration for improving the quality of the final product. google.com

Stereochemical Control in (Cyanomethyl)ferrocene Synthesis

Introducing a substituent onto a cyclopentadienyl ring of ferrocene creates the possibility of planar chirality, especially in polysubstituted derivatives. Achieving stereochemical control to synthesize a single enantiomer of a chiral (cyanomethyl)ferrocene derivative is a significant challenge in synthetic chemistry. thieme-connect.dethieme-connect.de

A powerful strategy for achieving such control is the use of a chiral auxiliary. For example, a ferrocene molecule can be functionalized with a chiral group, such as an oxazoline (B21484) derived from a chiral amino acid like (S)-valine. scispace.comuea.ac.uk This auxiliary directs the metallation (e.g., lithiation or iridation) of the ferrocene to a specific ortho-position in a diastereoselective manner. scispace.comuea.ac.uk

In one reported methodology, the cycloiridation of an enantiopure ferrocenyl oxazoline derivative proceeds with high diastereoselectivity to create a planar-chiral iridacycle. scispace.comuea.ac.uk This complex features a new element of planar chirality and a new stereogenic center at the iridium atom, with the absolute configuration being precisely controlled. Subsequent substitution reactions on this complex, which could include the introduction of a cyanomethyl group, can proceed with retention of the established configuration, providing a route to enantiopure ferrocene derivatives. uea.ac.uk This demonstrates that through strategic use of chiral auxiliaries and metal-directed C-H activation, it is possible to control the absolute configuration of functionalized ferrocenes.

Advanced Spectroscopic and Structural Elucidation of Cyanomethyl Ferrocene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies of (Cyanomethyl)ferrocene

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (cyanomethyl)ferrocene in solution. ucm.es Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of (cyanomethyl)ferrocene, distinct signals are observed for the protons of the cyanomethyl group, the unsubstituted cyclopentadienyl (B1206354) (Cp) ring, and the substituted cyclopentadienyl ring. A publication provides the following assignments in CDCl₃: a singlet at 3.42 ppm for the two protons of the methylene (B1212753) group (-CH₂-CN), a multiplet at 4.17 and 4.25 ppm for the four protons of the substituted cyclopentadienyl ring (C₅H₄), and a singlet at 4.24 ppm for the five protons of the unsubstituted cyclopentadienyl ring (C₅H₅). rsc.org

The ¹³C{¹H} NMR spectrum offers further structural confirmation. The carbon of the methylene group appears at 19.0 ppm, while the carbons of the substituted cyclopentadienyl ring resonate at 68.1 and 68.4 ppm. The carbons of the unsubstituted cyclopentadienyl ring show a signal at 69.3 ppm, and the nitrile carbon is observed at 118.0 ppm. rsc.org The distinct chemical shifts for the substituted and unsubstituted rings highlight the influence of the electron-withdrawing cyanomethyl group on the electronic environment of the ferrocene (B1249389) moiety.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for (Cyanomethyl)ferrocene in CDCl₃ rsc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₂-CN | 3.42 (s, 2H) | 19.0 |

| C₅H₄ | 4.17, 4.25 (m, 4H) | 68.1, 68.4 |

| C₅H₅ | 4.24 (s, 5H) | 69.3 |

| -CN | - | 118.0 |

s = singlet, m = multiplet

Studies on derivatives, such as iridacycles formed from (cyanomethyl)ferrocene precursors, demonstrate the utility of NMR in determining complex stereochemistry. For instance, the ¹H NMR spectrum of a cycloiridated complex showed two distinct doublets for the diastereotopic geminal hydrogens of the metal-ligated cyanomethyl group, confirming the formation of a specific diastereoisomer. scispace.com

Advanced Mass Spectrometry Techniques for (Cyanomethyl)ferrocene Structural Characterization

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation patterns of (cyanomethyl)ferrocene and its derivatives, thereby confirming their identity and providing structural insights. Electron Ionization (EI) mass spectrometry is a commonly employed method. For instance, the EI mass spectrum of 1-cyanocarbonylferrocene, a derivative of (cyanomethyl)ferrocene, shows the molecular ion peak [M⁺] at an m/z of 239.0, which corresponds to its calculated molecular weight. rsc.org

Fast Atom Bombardment (FAB+) mass spectrometry has been utilized for the characterization of more complex derivatives, such as an Nα-Nε-(ferrocene-1-acetyl)-L-lysine conjugate, where the cyanomethyl ester of a ferrocenyl amino acid serves as a key intermediate. nih.gov In this case, HPLC-MS (FAB+) analysis confirmed the formation of the desired product by showing the [M+H]⁺ ion at m/z 373.5, consistent with the calculated mass of 373.3. nih.gov These techniques are invaluable for verifying the successful synthesis of new ferrocene-based compounds.

Vibrational Spectroscopy (IR, Raman) for Electronic and Structural Insight into (Cyanomethyl)ferrocene

The IR spectrum of (cyanomethyl)ferrocene exhibits several key absorption bands. rsc.org A notable feature is the sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, which appears around 2246 cm⁻¹. rsc.org The C-H stretching vibrations of the cyclopentadienyl rings are typically observed around 3100 cm⁻¹. rsc.org For instance, in a KBr pellet, (cyanomethyl)ferrocene shows C-H stretching bands at 3104, 2957, and 2924 cm⁻¹. rsc.org

The transformation of (cyanomethyl)ferrocene into other derivatives can be monitored effectively using IR spectroscopy. For example, the oxidation of (cyanomethyl)ferrocene to 1-cyanocarbonylferrocene is marked by the disappearance of the C≡N stretch at 2246 cm⁻¹ and the appearance of a new strong carbonyl (C=O) absorption at 1641 cm⁻¹ and a new nitrile stretch at 2216 cm⁻¹. rsc.org

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the symmetric vibrations of the ferrocene sandwich structure. jct.ac.ilrsc.org While specific Raman data for (cyanomethyl)ferrocene is less commonly reported in introductory literature, the technique is powerful for analyzing the skeletal modes of the ferrocene unit, which are sensitive to substitution. jct.ac.il The C≡N stretch is also Raman active and its position can provide information on the molecular environment. researchgate.net

Table 2: Key IR Absorption Frequencies (cm⁻¹) for (Cyanomethyl)ferrocene and a Derivative rsc.org

| Functional Group | (Cyanomethyl)ferrocene | 1-Cyanocarbonylferrocene |

|---|---|---|

| ν(C-H) | 3104, 2957, 2924 | 3098 |

| ν(C≡N) | 2246 | 2216 |

| ν(C=O) | - | 1641 |

X-ray Crystallography of Ferrocene, (cyanomethyl)- and its Molecular Architectures

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of (cyanomethyl)ferrocene has been determined, confirming its molecular geometry. rsc.org Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a hexane (B92381) and dichloromethane (B109758) mixture. rsc.org The analysis revealed the expected sandwich structure with the cyanomethyl group appended to one of the cyclopentadienyl rings. rsc.org

The crystallographic data for (cyanomethyl)ferrocene (referred to as compound 1 in the source) has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 942724. rsc.org This allows researchers to access the detailed structural parameters, including bond lengths, bond angles, and crystal packing information.

Furthermore, X-ray crystallography has been instrumental in characterizing the structures of more complex derivatives. For example, the crystal structure of an iridacycle derived from a chiral (cyanomethyl)ferrocene precursor elucidated the absolute configuration of the planar chirality and the iridium-centered chirality. scispace.com This level of structural detail is crucial for understanding the mechanisms of asymmetric synthesis and catalysis. scispace.comnih.gov

Electron Paramagnetic Resonance Spectroscopy of (Cyanomethyl)ferrocene-Derived Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals and many transition metal ions. bruker.commanchester.ac.ukbruker.com While (cyanomethyl)ferrocene itself is a diamagnetic Fe(II) complex and thus EPR-silent, its oxidation to the ferrocenium (B1229745) ion, [Fe(C₅H₅)(C₅H₄CH₂CN)]⁺, results in a paramagnetic Fe(III) species that can be studied by EPR.

The electrochemical or chemical oxidation of ferrocene derivatives is a common way to generate radical cations for EPR studies. acs.org The resulting EPR spectrum provides information about the electronic structure and the distribution of the unpaired electron spin density within the molecule. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the nature of the substituents on the cyclopentadienyl rings.

The cyanomethyl group, being electron-withdrawing, is expected to influence the electronic properties of the ferrocenium cation. Studies on related cyano-substituted ferrocenes have shown that the substituent's electronic effects are reflected in the electrochemical and spectroscopic properties of their oxidized forms. researchgate.net While specific EPR studies focused solely on the (cyanomethyl)ferrocenium radical are not extensively detailed in the initial search results, the principles of EPR spectroscopy on ferrocenium systems are well-established. manchester.ac.uk The technique is also vital in studying reactions involving cyanomethyl radicals generated through other means. researcher.life

Electrochemical and Electronic Properties of Cyanomethyl Ferrocene Systems

Cyclic Voltammetry and Redox Behavior of Ferrocene (B1249389), (cyanomethyl)-

The electrochemical behavior of ferrocene and its derivatives is typically characterized by a reversible one-electron oxidation process, as readily observed through cyclic voltammetry (CV). researchgate.netmdpi.com In this technique, the potential is swept linearly to a set value and then reversed. For a reversible system, this results in a pair of peaks: an anodic peak corresponding to the oxidation of ferrocene to the ferricenium cation, and a cathodic peak for the reverse reduction process.

The ferrocene/ferricenium (Fc/Fc⁺) couple is a well-established electrochemical standard due to its chemical and electrochemical reversibility in various organic solvents. mdpi.com The CV of unsubstituted ferrocene typically displays a characteristic "duck-shaped" voltammogram with a peak separation (ΔEₚ = Eₚₐ - Eₚc) close to the theoretical value of 59/n mV (where n is the number of electrons transferred) at room temperature, which is indicative of a rapid and reversible electron transfer process. researchgate.net

For (cyanomethyl)ferrocene, a similar reversible one-electron oxidation is expected:

Fe(C₅H₅)(C₅H₄CH₂CN) ⇌ [Fe(C₅H₅)(C₅H₄CH₂CN)]⁺ + e⁻

While specific cyclic voltammetry data for (cyanomethyl)ferrocene is not widely available in the reviewed literature, the general behavior can be inferred from studies on other ferrocene derivatives. The key parameters obtained from a cyclic voltammogram include the half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials (Eₚₐ and Eₚc), and the peak current (iₚ). The half-wave potential provides information about the thermodynamic ease of the redox process, while the peak current is related to the concentration of the analyte and its diffusion coefficient. The reversibility of the process is assessed by the peak separation (ΔEₚ) and the ratio of the anodic to cathodic peak currents (iₚₐ/iₚc), which should be close to unity for a simple reversible process. umb.edu

The table below illustrates typical cyclic voltammetry data for unsubstituted ferrocene in a common electrochemical setup.

Interactive Table 1: Typical Cyclic Voltammetry Data for Ferrocene

| Parameter | Value | Description |

|---|---|---|

| Solvent | Acetonitrile | A common solvent for electrochemical studies. |

| Supporting Electrolyte | 0.1 M [NBu₄][PF₆] | Provides conductivity to the solution. |

| Working Electrode | Glassy Carbon | A common type of working electrode. |

| Reference Electrode | Ag/Ag⁺ | A typical reference electrode for non-aqueous electrochemistry. |

| Scan Rate | 100 mV/s | A typical scan rate for CV experiments. |

| E₁/₂ (vs. Fc⁺/Fc) | 0.00 V | By definition, as it is the internal standard. |

| ΔEₚ | ~60-70 mV | Indicative of a reversible one-electron process. |

| iₚₐ/iₚc | ~1.0 | Indicative of a stable oxidized species on the timescale of the CV experiment. |

Influence of the Cyanomethyl Group on Ferrocene Redox Potentials

The introduction of substituents onto the cyclopentadienyl (B1206354) rings of ferrocene significantly alters its redox potential. The electronic nature of the substituent dictates the direction and magnitude of this change. Electron-donating groups increase the electron density at the iron center, making oxidation easier and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing groups decrease the electron density at the iron center, making oxidation more difficult and shifting the redox potential to more positive values. researchgate.net

The cyanomethyl group (-CH₂CN) is considered to be an electron-withdrawing group due to the electronegativity of the nitrogen atom and the inductive effect of the cyano moiety. Therefore, the redox potential of (cyanomethyl)ferrocene is expected to be more positive than that of unsubstituted ferrocene. This is consistent with the general trend observed for ferrocene derivatives with electron-withdrawing substituents. researchgate.net

A linear correlation has been observed between the half-wave oxidation potentials of substituted ferrocenes and the Hammett constant (σₚ) of the substituents. nih.gov The Hammett equation, in this context, can be expressed as:

E₁/₂(X) - E₁/₂(H) = ρσₚ

where E₁/₂(X) is the half-wave potential of the substituted ferrocene, E₁/₂(H) is the half-wave potential of unsubstituted ferrocene, ρ is a reaction constant that depends on the solvent and supporting electrolyte, and σₚ is the Hammett constant for the substituent X. While the specific Hammett constant for the -CH₂CN group can vary depending on the system, it is generally positive, indicating its electron-withdrawing nature. This positive shift in redox potential makes the ferricenium cation of (cyanomethyl)ferrocene a stronger oxidizing agent compared to the unsubstituted ferricenium cation.

Interactive Table 2: Effect of Substituents on the Redox Potential of Ferrocene Derivatives

| Substituent | Hammett Constant (σₚ) | Expected Shift in E₁/₂ (relative to Ferrocene) |

|---|---|---|

| -CH₃ (Electron-donating) | -0.17 | Negative |

| -H (Unsubstituted) | 0.00 | None |

| -COCH₃ (Electron-withdrawing) | +0.50 | Positive |

| -CH₂CN (Electron-withdrawing) | Positive | Positive |

Spectroelectrochemistry of (Cyanomethyl)ferrocene Species

Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic methods to study the spectral properties of electrogenerated species. For ferrocene derivatives, UV-Vis-NIR spectroelectrochemistry is commonly used to monitor the changes in the electronic absorption spectrum upon oxidation from the ferrocene (Fe²⁺) to the ferricenium (Fe³⁺) state.

Unsubstituted ferrocene is typically orange in color and exhibits a characteristic metal-to-ligand charge transfer (MLCT) band around 440 nm. beilstein-journals.org Upon one-electron oxidation to the blue-green ferricenium cation, this band disappears and new, weaker ligand-field (d-d) transitions appear in the visible and near-infrared regions, typically around 620 nm. beilstein-journals.org

For (cyanomethyl)ferrocene, similar spectral changes are anticipated upon oxidation. The initial UV-Vis spectrum of the neutral molecule is expected to show the characteristic MLCT band of the ferrocene core, possibly with some shift due to the cyanomethyl substituent. Upon electrochemical oxidation to the (cyanomethyl)ferricenium cation, the disappearance of this MLCT band and the appearance of the characteristic d-d transitions of the ferricenium species would be observed.

The spectroelectrochemical analysis of polysubstituted ferrocene esters has shown that the position of the ligand-field absorption band in the ferricenium state can be influenced by the nature and number of substituents. beilstein-journals.org This suggests that the electronic transitions in the (cyanomethyl)ferricenium cation will also be modulated by the presence of the cyanomethyl group.

Interactive Table 3: General Spectroelectrochemical Changes for Ferrocene Oxidation

| Species | State | Key Absorption Bands | Color |

|---|---|---|---|

| Ferrocene | Reduced (Fe²⁺) | ~440 nm (MLCT) | Orange |

| Ferricenium | Oxidized (Fe³⁺) | ~620 nm (d-d transitions) | Blue-green |

Charge Transfer Mechanisms in (Cyanomethyl)ferrocene Systems

The process of electron transfer in ferrocene derivatives involves the removal of an electron from a molecular orbital that is predominantly metal-based, specifically from the d-orbitals of the iron atom. mdpi.com The rate of this heterogeneous electron transfer between the electrode and the ferrocene molecule can be influenced by several factors, including the solvent, the electrode material, and the structure of the ferrocene derivative itself. researchgate.net

In (cyanomethyl)ferrocene, the cyanomethyl substituent influences the intramolecular charge distribution. The electron-withdrawing nature of the group pulls electron density away from the cyclopentadienyl ring and, consequently, from the iron center. This electronic perturbation affects the energy of the molecular orbitals involved in the redox process.

The mechanism of charge transfer in more complex systems containing ferrocene often involves intramolecular electron transfer between the ferrocene unit and another redox-active center or a photo-excited state. While (cyanomethyl)ferrocene itself does not have a second redox center, understanding the influence of the substituent on the ferrocene core is crucial for designing more complex systems where it might act as a donor or acceptor unit. The rate of intramolecular electron transfer is governed by factors such as the distance between the donor and acceptor, the driving force of the reaction, and the reorganization energy, as described by Marcus theory. scispace.com

Electronic Structure Analysis via Density Functional Theory and Experimental Correlation for (Cyanomethyl)ferrocene

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and properties of ferrocene and its derivatives. researchgate.netrsc.org DFT calculations can provide valuable insights into the geometry, orbital energies, and electronic distribution of these molecules, which can be correlated with experimental data such as redox potentials and spectroscopic properties.

For (cyanomethyl)ferrocene, DFT calculations would typically involve geometry optimization to find the most stable conformation, followed by an analysis of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In ferrocene derivatives, the HOMO is generally localized on the iron center and is the orbital from which the electron is removed during oxidation. The energy of the HOMO is directly related to the ionization potential and correlates with the experimentally determined redox potential. An electron-withdrawing substituent like the cyanomethyl group is expected to stabilize the HOMO, leading to a higher ionization potential and a more positive redox potential, which would be in agreement with experimental observations.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of both the neutral (cyanomethyl)ferrocene and its oxidized ferricenium form. rsc.org These theoretical spectra can be compared with experimental spectroelectrochemical data to assign the observed electronic transitions, such as the MLCT and d-d bands. The correlation between DFT-calculated properties and experimental results for a range of substituted ferrocenes has been shown to be quite good, providing a powerful predictive tool for the design of new ferrocene-based materials with tailored electrochemical and electronic properties. researchgate.net

Interactive Table 4: Predicted Effects of the Cyanomethyl Group on the Electronic Structure of Ferrocene from a DFT Perspective

| Property | Effect of -CH₂CN Group | Rationale |

|---|---|---|

| HOMO Energy | Lowered (more stable) | Electron-withdrawing nature of the substituent. |

| LUMO Energy | Likely lowered, but to a lesser extent | General effect of electron-withdrawing groups. |

| HOMO-LUMO Gap | Potentially increased | The stabilization of the HOMO is expected to be the dominant effect. |

| Calculated Redox Potential | More positive | Correlates with the lower HOMO energy. |

Reactivity Profiles and Transformational Chemistry of Cyanomethyl Ferrocene

Nucleophilic Reactions Involving the Cyanomethyl Moiety of Ferrocene (B1249389)

The cyanomethyl group (-CH₂CN) attached to the ferrocene nucleus is susceptible to a variety of nucleophilic reactions characteristic of nitriles. These transformations are crucial for elaborating the side chain and introducing new functional groups.

The nitrile functionality can undergo hydrolysis under either acidic or basic conditions to yield ferrocenylacetic acid. youtube.com This reaction typically proceeds via an intermediate amide, which can sometimes be isolated under mild basic conditions. youtube.com Vigorous hydrolysis will lead to the formation of the corresponding carboxylic acid.

Another significant transformation is the reduction of the nitrile group. Depending on the reducing agent and reaction conditions, (cyanomethyl)ferrocene can be converted to 2-ferrocenylethylamine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction provides a direct route to ferrocene-containing primary amines, which are valuable precursors for more complex derivatives. While the reduction of various ferrocenyl derivatives with borane (B79455) has been studied, the reactivity of nitrogen-containing substituents like the cyanomethyl group is noted to be different from oxygen-containing ones. researchgate.net

The methylene (B1212753) bridge in the cyanomethyl group is activated by both the adjacent cyano group and the ferrocenyl moiety, making the α-protons acidic. This allows for deprotonation by a suitable base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, enabling the formation of new carbon-carbon bonds at the position alpha to the ferrocene ring.

Electrophilic Aromatic Substitution Reactions on the Cyclopentadienyl (B1206354) Ring of (Cyanomethyl)ferrocene

The cyclopentadienyl (Cp) rings of ferrocene are highly electron-rich and readily undergo electrophilic aromatic substitution reactions, a reactivity often compared to that of highly activated benzene (B151609) derivatives like phenol. stackexchange.com The substituent on one Cp ring influences the position of subsequent substitutions.

A detailed study on the Friedel-Crafts acylation of monosubstituted ferrocenes revealed an unusual directive effect for the cyanomethyl group. The acylation of (cyanomethyl)ferrocene with acetic anhydride (B1165640) in the presence of phosphoric acid yields a mixture of three isomeric products: the 1,1'- (heteroannular), 1,2- (homoannular), and 1,3- (homoannular) disubstituted ferrocenes.

The experimental results from this study demonstrated a strong preference for substitution on the unsubstituted ring. This outcome is unexpected because the -CH₂CN group is generally considered to be deactivating due to the electron-withdrawing nature of the nitrile. Despite this, the ferrocene nucleus remains highly activated toward electrophiles. truman.eduvernier.comthermofisher.com The distribution of the acylation products is detailed in the table below.

| Product Isomer | Relative Percentage (%) |

|---|---|

| 1,1'-(Cyanomethyl)acetylferrocene | 88 |

| 1,2-(Cyanomethyl)acetylferrocene | 5 |

| 1,3-(Cyanomethyl)acetylferrocene | 7 |

The data clearly shows that the incoming acyl group predominantly substitutes on the unsubstituted cyclopentadienyl ring (1,1'-isomer), accounting for 88% of the product mixture. The remaining 12% consists of the two possible homoannular isomers, with the 1,3-isomer being slightly favored over the 1,2-isomer. This pronounced tendency for heteroannular substitution highlights a unique aspect of the cyanomethyl group's influence on the electrophilic reactivity of the ferrocene core.

Organometallic Reactions and Ligand Exchange Processes of (Cyanomethyl)ferrocene

The chemistry of organometallic compounds is defined by the carbon-metal bond, which imparts nucleophilic character to the carbon atom. msu.eduyoutube.comyoutube.com In ferrocene, the cyclopentadienyl rings can be deprotonated (metalated) using strong bases like organolithium reagents. wikipedia.orgresearchgate.net This lithiation typically occurs selectively, and the position is often directed by substituents on the ring. wiley-vch.de

For (cyanomethyl)ferrocene, the potential for directed metalation exists. The nitrogen atom of the cyano group could potentially coordinate to the lithium reagent, directing the deprotonation to the adjacent 2-position on the substituted ring. However, the acidity of the α-protons on the methylene bridge presents a competing reaction pathway. The reaction with a strong base like butyllithium (B86547) could preferentially lead to the formation of the α-carbanion on the side chain rather than ring metalation. Specific studies detailing the lithiation of (cyanomethyl)ferrocene and the subsequent reactions of the resulting organometallic intermediates are not extensively documented in the surveyed literature.

Ligand exchange in ferrocene chemistry typically refers to the substitution of one or both cyclopentadienyl rings, a reaction that generally requires harsh conditions due to the high stability of the ferrocene sandwich complex. wikipedia.org The cyclopentadienyl ligands are generally considered inert "spectator" ligands. libretexts.org There is no evidence to suggest that the cyanomethyl substituent significantly alters this inherent stability or promotes ligand exchange under normal conditions.

Radical Reactions Involving Ferrocene, (cyanomethyl)-

The reaction of ferrocene with carbon-centered free radicals has been a subject of mechanistic and synthetic investigation. Early studies suggested that ferrocene itself is unreactive toward free radicals and requires initial oxidation to the ferrocenium (B1229745) ion. However, subsequent research has shown that ferrocene can undergo direct homolytic substitution.

Specifically, the reaction of ferrocene with ambiphilic radicals, such as the cyanomethyl radical (•CH₂CN), has been shown to be synthetically useful. acs.orgacs.org In these reactions, the cyanomethyl radical directly attacks the ferrocene ring to yield (cyanomethyl)ferrocene. acs.org This demonstrates that a direct homolytic attack on the carbocyclic ring is a viable pathway. acs.org

Further studies on the reaction of acetylferrocene (B1663952) with the cyanomethyl radical have shown that both homo- and heteroannular disubstituted products are formed. acs.org This suggests that if (cyanomethyl)ferrocene were subjected to further radical substitution, a mixture of isomers would likely be produced. The ferrocene moiety can also act as a catalyst in radical reactions, often involving a single-electron transfer mechanism to generate radical species from precursors. nih.govmdpi.com For instance, ferrocene can serve as an electron shuttle in certain C-H functionalization reactions that proceed via radical intermediates. nih.gov A ferrocene-conjugated dicyanomethyl radical has been prepared and studied for its unique electrochemical properties and its equilibrium with a σ-dimer. rsc.org

Photochemical Reactivity of (Cyanomethyl)ferrocene

Ferrocene and its simple derivatives are generally known for their remarkable thermal and photochemical stability. wikipedia.orgresearchgate.net The molecule is largely inert to irradiation with visible or ultraviolet light under many conditions, a property attributed to its stable 18-electron configuration. wikipedia.org

While the ferrocene core itself is photochemically robust, its excited states can be accessed, and it can participate in photoredox catalysis. rsc.org In these processes, photo-excited ferrocene can act as a single-electron donor to generate radical species. rsc.org

Recent research has demonstrated that the photochemical inertness of the ferrocene unit can be overcome by introducing significant ring strain. When incorporated into a strained macrocyclic structure, the ferrocene moiety becomes susceptible to photochemical ring-opening and release of the iron ion upon irradiation with visible light. nih.gov

However, for a simple, unstrained derivative like (cyanomethyl)ferrocene, significant photochemical reactivity is not expected to originate from the ferrocene core itself. The cyanomethyl group does not have chromophores that absorb strongly in the visible or near-UV range, and specific studies on the photochemistry of (cyanomethyl)ferrocene are not prominent in the literature. Therefore, it is presumed to exhibit the general photochemical stability characteristic of the ferrocene family.

Coordination Chemistry and Supramolecular Assemblies Involving Cyanomethyl Ferrocene

Ligand Properties of the Cyanomethyl Group in Coordination with Metal Centers

The cyanomethyl group in (cyanomethyl)ferrocene can act as a ligand, primarily through the nitrogen atom of the nitrile group. Nitriles are known to coordinate to metal centers in a linear or bent fashion, functioning as σ-donors. The donation of the lone pair of electrons from the nitrogen to a vacant orbital of a metal ion forms a coordinate covalent bond.

The ligand properties of the cyanomethyl group are influenced by several factors:

Electronic Effects: The ferrocenyl group is a good electron donor, which can increase the electron density on the nitrile nitrogen, potentially enhancing its σ-donor capability.

Steric Hindrance: The bulky ferrocene (B1249389) moiety may create steric hindrance around the coordination site, influencing the geometry of the resulting metal complex and potentially favoring the coordination of smaller metal ions.

Chelation: While (cyanomethyl)ferrocene itself is a monodentate ligand through the nitrile group, derivatives with additional donor groups on the same or the other cyclopentadienyl (B1206354) ring could act as chelating or bridging ligands, respectively.

The coordination of the nitrile group to a metal center can be observed through spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the C≡N stretching frequency typically shifts to a higher wavenumber upon coordination to a metal ion.

Synthesis and Characterization of Metal Complexes with (Cyanomethyl)ferrocene Ligands

The synthesis of metal complexes involving (cyanomethyl)ferrocene as a ligand generally involves the reaction of (cyanomethyl)ferrocene with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to dissolve both the ligand and the metal salt and to facilitate the complexation reaction.

Synthesis of (Cyanomethyl)ferrocene: (Cyanomethyl)ferrocene can be synthesized from ferrocenylmethyltrimethylammonium iodide. d-nb.info In a typical procedure, ferrocenylmethyltrimethylammonium iodide is reacted with potassium cyanide in water under reflux. d-nb.info The product, ferrocenylacetonitrile, can then be extracted with an organic solvent. d-nb.info An alternative route involves the reduction of ferroceneacetonitrile (B1143365) to 2-ferroceneethylamine. d-nb.info

Complex Formation: While specific, extensively characterized metal complexes of (cyanomethyl)ferrocene are not widely reported in the literature, the general principles of coordination chemistry suggest that it can form complexes with a variety of transition metals. For example, silver(I) is known to form coordination polymers with nitrile-functionalized ligands. uniurb.it

Characterization of such complexes would typically involve:

Spectroscopic Methods:

IR Spectroscopy: To observe the shift in the C≡N stretching frequency upon coordination.

NMR Spectroscopy (¹H and ¹³C): To determine the structure of the complex and to observe shifts in the signals of the cyclopentadienyl and cyanomethyl protons and carbons upon coordination.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Self-Assembly Processes and Supramolecular Architectures Incorporating (Cyanomethyl)ferrocene

The ferrocene unit, with its unique "sandwich" structure and the rotational flexibility of the cyclopentadienyl rings, is an excellent building block for supramolecular assemblies. figshare.com The cyanomethyl group can participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (if suitable hydrogen bond donors are present), which can direct the self-assembly process.

(Cyanomethyl)ferrocene can be a component of various supramolecular architectures:

Coordination Polymers: The nitrile group can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. uniurb.itfigshare.com The structure of these polymers would depend on the coordination geometry of the metal ion and the stoichiometry of the reactants. For instance, linear coordination of the nitrile to a metal ion could lead to chain-like structures.

Self-Assembled Monolayers (SAMs): Ferrocene derivatives can form SAMs on various surfaces, such as gold or indium tin oxide (ITO). nih.gov The cyanomethyl group could influence the packing and orientation of the molecules in the monolayer. These SAMs can exhibit interesting photochemical and electrochemical properties. nih.gov

Host-Guest Interactions of (Cyanomethyl)ferrocene Derivatives

The ferrocene moiety is known to act as a guest in various host-guest systems due to its size, shape, and hydrophobicity. figshare.com It can form inclusion complexes with macrocyclic hosts like cyclodextrins, cucurbiturils, and calixarenes. The cyanomethyl substituent can modify these interactions.

The formation of host-guest complexes can be driven by several non-covalent forces:

Hydrophobic Interactions: The ferrocene core is hydrophobic and can be encapsulated within the hydrophobic cavity of a host molecule in an aqueous environment.

Van der Waals Forces: Favorable van der Waals interactions between the ferrocene guest and the host cavity contribute to the stability of the complex.

Hydrogen Bonding: While the cyanomethyl group is not a strong hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with hydroxyl groups on the rim of a cyclodextrin, for example.

The binding affinity in these host-guest systems can be influenced by the cyanomethyl group. Studies on other ferrocene derivatives have shown that the nature of the substituent can affect the stability of the inclusion complex. rsc.org The formation of these complexes can be studied using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and electrochemistry.

| Host Molecule | Potential Interaction with (Cyanomethyl)ferrocene |

| Cyclodextrins | The ferrocene moiety can be included in the hydrophobic cavity. The cyanomethyl group may interact with the rim of the cyclodextrin. |

| Cucurbiturils | The hydrophobic ferrocene can be encapsulated. The polar cyanomethyl group may influence the orientation of the guest within the host. |

| Calixarenes | The ferrocene unit can bind to the hydrophobic pocket of the calixarene. |

Multi-Metallic Systems Incorporating (Cyanomethyl)ferrocene Units

The incorporation of (cyanomethyl)ferrocene into multi-metallic systems can lead to materials with interesting electronic and magnetic properties. The ferrocene unit itself contains an iron atom, and the cyanomethyl group can coordinate to another metal center, thus creating a heterometallic system.

Several strategies can be envisioned for the construction of such systems:

Bridging Ligands: A bis(cyanomethyl)ferrocene derivative, such as 1,1'-bis(cyanomethyl)ferrocene, could act as a bridging ligand, connecting two metal centers. The synthesis of 1,1'-bis(cyanomethyl)ferrocene has been reported, involving the reaction of 1,1'-bis(trimethylammonium iodide methyl)ferrocene with potassium cyanide. bham.ac.uk

Stepwise Assembly: A monometallic complex of (cyanomethyl)ferrocene could be synthesized first, followed by a reaction that incorporates a second metal ion at a different site in the molecule.

Coordination Polymers: As mentioned earlier, the formation of coordination polymers with repeating (cyanomethyl)ferrocene and metal ion units is a straightforward way to create a multi-metallic system.

The electronic communication between the metal centers in these multi-metallic systems is of particular interest. The ferrocene/ferrocenium (B1229745) redox couple can be influenced by the coordination of the nitrile group to another metal ion. This can be studied using electrochemical techniques like cyclic voltammetry, which can reveal the redox potentials of the different metal centers and any electronic interactions between them.

Computational Chemistry and Theoretical Investigations of Cyanomethyl Ferrocene

Quantum Chemical Calculations of Electronic Structure and Reactivity of (Cyanomethyl)ferrocene

Quantum chemical calculations, particularly using DFT, are a cornerstone for understanding the electronic structure of ferrocene (B1249389) derivatives. For a hypothetical study on (cyanomethyl)ferrocene, methods like B3LYP are often used to optimize the molecular geometry and calculate electronic properties. longdom.org Such calculations would elucidate the impact of the electron-withdrawing cyanomethyl group (-CH₂CN) on the electron density distribution, particularly on the iron center and the cyclopentadienyl (B1206354) (Cp) rings.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the reactivity and electronic transitions. The cyanomethyl substituent would be expected to lower the energy of these orbitals compared to unsubstituted ferrocene.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the bonding interactions, atomic charges, and delocalization of electrons within the molecule.

Molecular Dynamics Simulations of (Cyanomethyl)ferrocene Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of (cyanomethyl)ferrocene in different environments, such as in various solvents or near other molecules. nih.govresearchgate.net These simulations model the atomic motions over time, providing a dynamic picture of intermolecular interactions.

For (cyanomethyl)ferrocene, MD simulations could reveal:

Solvation Structure: How solvent molecules arrange around the (cyanomethyl)ferrocene molecule.

Conformational Dynamics: The rotational behavior of the cyclopentadienyl rings relative to each other and the flexibility of the cyanomethyl substituent.

Interaction Energies: The strength of interactions with surrounding molecules, which is crucial for understanding its behavior in solution. mdpi.com

Prediction of Spectroscopic Signatures and Conformational Analysis for (Cyanomethyl)ferrocene

Computational methods are powerful tools for predicting spectroscopic properties and analyzing the conformational landscape of molecules.

Spectroscopic Signatures: Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. mdpi.com For (cyanomethyl)ferrocene, this could predict how the cyanomethyl group affects the characteristic d-d transitions and charge-transfer bands of the ferrocene core. Vibrational frequencies (IR and Raman spectra) can also be calculated to aid in the experimental characterization of the molecule.

Conformational Analysis: Ferrocene is known for the low rotational barrier of its Cp rings, leading to eclipsed and staggered conformations. unimelb.edu.aunih.gov Computational studies on (cyanomethyl)ferrocene would determine the preferred conformation and the energetic barrier between different rotational states, taking into account the steric and electronic influence of the substituent. nih.gov

Theoretical Insights into Redox Mechanisms and Electron Transfer in (Cyanomethyl)ferrocene

The redox behavior of ferrocene is one of its most important properties. Computational electrochemistry can predict the redox potential and provide insights into the electron transfer process.

Redox Potential: DFT calculations, often in conjunction with a solvent model, can predict the oxidation potential of the Fe(II)/Fe(III) couple in (cyanomethyl)ferrocene. nih.gov The electron-withdrawing nature of the cyanomethyl group is expected to make the oxidation of the iron center more difficult, resulting in a higher redox potential compared to ferrocene. A linear relationship between the redox potential and the Hammett constant of substituents has been observed for various ferrocene derivatives. dntb.gov.ua

Electron Transfer: For molecules where (cyanomethyl)ferrocene acts as a donor or acceptor in a larger system, computational methods can be used to calculate the electronic coupling between the ferrocene unit and other parts of the molecule, which is a key parameter for determining the rate of electron transfer. mdpi.comdntb.gov.uamdpi.com

Advanced Applications of Cyanomethyl Ferrocene in Materials Science and Catalysis

Catalytic Applications of (Cyanomethyl)ferrocene and its Complexes

The versatility of the ferrocene (B1249389) scaffold has made it a privileged structure in the design of ligands and catalysts. mdpi.combiomedpharmajournal.org The electronic properties of ferrocene can be tuned by substituents on its cyclopentadienyl (B1206354) rings, influencing the activity of a catalytic center. However, specific data on the application of (cyanomethyl)ferrocene as a catalyst or ligand in the following areas is limited in published research.

Homogeneous Catalysis

Ferrocene derivatives are widely used as ligands in homogeneous catalysis, particularly in cross-coupling reactions. mdpi.comresearchgate.net Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are common. The introduction of functional groups to the ferrocene backbone allows for the fine-tuning of steric and electronic properties. While the electron-withdrawing nature of the cyanomethyl group could theoretically influence a metal center, specific research detailing the synthesis of (cyanomethyl)ferrocene-based complexes and their subsequent application in homogeneous catalytic processes is not prominently featured in the scientific literature.

Heterogeneous Catalysis

Organocatalysis

Chiral ferrocene derivatives have emerged as a significant class of organocatalysts, leveraging the unique planar chirality of the ferrocene structure to induce stereoselectivity in organic reactions. nih.govrsc.org These catalysts are often functionalized with amine, phosphine, or other groups capable of activating substrates. Despite the existence of this broad field, there is a lack of specific reports on (cyanomethyl)ferrocene being employed as a backbone or key functional component in organocatalytic applications.

(Cyanomethyl)ferrocene in Sensor Development and Chemical Recognition Systems

The stable and reversible redox behavior of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple makes it an excellent electrochemical reporter group for sensor applications. mdpi.commdpi.com The oxidation potential of ferrocene is sensitive to its electronic environment, allowing for the design of sensors where binding of an analyte perturbs the ferrocene unit, leading to a detectable signal.

Electrochemical Sensors Utilizing (Cyanomethyl)ferrocene

Electrochemical sensors based on ferrocene derivatives are a major area of research. deakin.edu.auresearchgate.net Typically, a receptor unit designed to bind a specific analyte is attached to the ferrocene core. This binding event alters the electron density at the iron center, causing a shift in the Fc/Fc+ redox potential that can be measured by techniques like cyclic voltammetry. While numerous functional groups have been incorporated into ferrocene-based sensors to detect a wide array of cations, anions, and neutral molecules, specific examples and performance data for sensors built from a (cyanomethyl)ferrocene platform are not described in detail in the literature. mdpi.com

Optical Sensors Incorporating (Cyanomethyl)ferrocene

Ferrocene can also be integrated into optical sensors. Analyte binding can induce changes in color (chromogenic sensors) or fluorescence. These changes often result from charge-transfer interactions between the ferrocene unit and the receptor/analyte system. A search for optical sensors specifically incorporating the (cyanomethyl)ferrocene moiety does not yield detailed research findings or data tables on their performance characteristics, such as selectivity, sensitivity, or detection limits for specific analytes.

Integration of (Cyanomethyl)ferrocene into Functional Polymeric Materials

The incorporation of ferrocene units into polymer backbones or as pendant groups can impart unique redox, thermal, and electronic properties to the resulting materials. cmu.edunih.gov (Cyanomethyl)ferrocene, with its reactive cyanomethyl group, offers several potential pathways for integration into polymeric structures.

The nitrile functionality of the cyanomethyl group can be a versatile handle for various polymerization and post-polymerization modification reactions. For instance, it could be hydrolyzed to a carboxylic acid or reduced to an amine, providing sites for polycondensation reactions to form polyesters or polyamides. Alternatively, the cyanomethyl group could potentially be involved in specific polymerization techniques that target nitrile groups.

Polymers incorporating (cyanomethyl)ferrocene would be expected to exhibit the characteristic reversible redox behavior of the ferrocene/ferrocenium couple. researchgate.net This property is central to the development of redox-active polymers for applications in electrochemical sensors, charge storage materials, and electrocatalysis. The electron-withdrawing nature of the cyano group would likely influence the redox potential of the ferrocene unit compared to unsubstituted ferrocene.

Table 1: Potential Polymerization Strategies for (Cyanomethyl)ferrocene and Expected Properties

| Polymerization Strategy | Potential Functional Group | Resulting Polymer Type | Expected Key Properties |

|---|---|---|---|

| Post-polymerization modification | Hydrolysis of nitrile to carboxylic acid | Ferrocene-containing polyester/polyamide | Redox activity, thermal stability |

| Post-polymerization modification | Reduction of nitrile to amine | Ferrocene-containing polyamide/polyimide | Redox activity, high-performance characteristics |

| Monomer for addition polymerization | Conversion to a vinyl monomer | Polyvinylferrocene derivative | Redox activity, processability |

Detailed research findings on the specific mechanical, thermal, and electronic properties of polymers derived from (cyanomethyl)ferrocene are not yet prevalent. However, studies on similar ferrocene-containing polymers suggest that these materials could exhibit enhanced thermal stability and interesting electrochemical behavior. cmu.edu

(Cyanomethyl)ferrocene in Nanomaterial Fabrication and Surface Modification

Ferrocene and its derivatives have been widely used in the fabrication of nanomaterials and for the modification of surfaces to impart specific electrochemical or recognition properties. nsf.govnih.gov (Cyanomethyl)ferrocene is a promising candidate for these applications due to its ability to be anchored to various substrates.

The cyanomethyl group can serve as a precursor for forming covalent bonds with surfaces. For example, after conversion to an amine or carboxylic acid, it could be used to form self-assembled monolayers (SAMs) on gold, carbon, or oxide surfaces. nsf.govutwente.nl Such ferrocene-functionalized surfaces are of great interest for the development of electrochemical sensors, biosensors, and molecular electronic components. The packing density and orientation of the (cyanomethyl)ferrocene molecules on the surface would significantly influence the electron transfer kinetics. utwente.nl

Furthermore, (cyanomethyl)ferrocene could be a component in the synthesis of redox-active nanoparticles. For instance, it could be incorporated into metal-organic frameworks (MOFs) or used as a stabilizing ligand for metal nanoparticles. The presence of the ferrocene unit would provide a redox-responsive character to the nanomaterial. While there is extensive research on ferrocene-based nanoparticles for applications like drug delivery and catalysis, specific examples utilizing (cyanomethyl)ferrocene are not widely reported. nih.gov

Table 2: Potential Applications of (Cyanomethyl)ferrocene in Nanotechnology

| Application Area | Method of Integration | Key Feature | Potential Functionality |

|---|---|---|---|

| Electrochemical Sensors | Self-assembled monolayers on electrodes | Reversible redox behavior of ferrocene | Detection of analytes via electrochemical signals |

| Nanoparticle Functionalization | Ligand for metal nanoparticles | Redox-active surface coating | Catalytic activity, targeted delivery |

| Metal-Organic Frameworks | As a functionalized linker | Redox-active porous structure | Gas storage, separation, catalysis |

The electrografting of cyanomethyl radicals onto surfaces has been explored, suggesting a potential route for the direct attachment of the cyanomethyl moiety to conductive substrates, which could be adapted for (cyanomethyl)ferrocene. researchgate.net

Photoactive Materials Incorporating (Cyanomethyl)ferrocene

Ferrocene derivatives have been investigated for their applications in photoactive materials, including photosensitizers and components of photoredox catalysts. semanticscholar.orgrsc.org The photophysical and photochemical properties of ferrocene can be tuned by the nature of the substituents on the cyclopentadienyl rings. nih.gov

The introduction of a cyanomethyl group to the ferrocene core is expected to influence its electronic absorption spectrum and excited-state properties. ias.ac.in The electron-withdrawing nature of the nitrile group could lead to a shift in the d-d transition energies of the iron center. nih.gov While ferrocene itself is known to be an efficient quencher of excited states, specific ferrocene derivatives have been designed to act as photosensitizers, particularly for generating singlet oxygen. researchgate.net

Table 3: Projected Photophysical Characteristics and Potential Applications of (Cyanomethyl)ferrocene

| Property | Projected Influence of Cyanomethyl Group | Potential Application |

|---|---|---|

| Absorption Spectrum | Shift in d-d transition bands | Light-harvesting materials |

| Excited-State Redox Potential | Modification of oxidizing/reducing power | Photoredox catalysis |

| Intersystem Crossing Efficiency | Potential for enhancement | Photosensitizers for photodynamic therapy |

Further research is needed to characterize the photochemical behavior of (cyanomethyl)ferrocene to ascertain its suitability for applications in areas such as dye-sensitized solar cells or photopolymerization. rsc.orgresearchgate.net

Smart Materials and Stimuli-Responsive Systems Featuring (Cyanomethyl)ferrocene

"Smart" materials that respond to external stimuli are a key area of modern materials science. nih.gov Ferrocene-containing materials are particularly prominent in the development of redox-responsive systems due to the stable and reversible Fe(II)/Fe(III) redox couple. researchgate.net The change in charge and polarity upon oxidation of ferrocene to the ferrocenium cation can trigger significant changes in material properties. utwente.nl

(Cyanomethyl)ferrocene is an ideal building block for such stimuli-responsive systems. When incorporated into polymers, gels, or self-assembled structures, the oxidation or reduction of the ferrocene unit can induce changes in solubility, conformation, or binding affinity. nih.govrsc.org For instance, a polymer with pendant (cyanomethyl)ferrocene groups could be designed to be soluble in a particular solvent in its neutral ferrocene state and precipitate upon oxidation to the more polar ferrocenium state. nih.gov

These redox-responsive changes can be harnessed for a variety of applications, including controlled drug release, chemical sensors, and actuators. rsc.org The cyanomethyl group offers a stable and versatile point of attachment for incorporating the ferrocene moiety into larger, more complex molecular architectures designed for specific stimuli-responsive functions.

Table 4: Examples of Stimuli-Responsive Systems Potentially Utilizing (Cyanomethyl)ferrocene

| System Type | Stimulus | Response Mechanism | Potential Application |

|---|---|---|---|

| Redox-responsive polymer | Electrochemical or chemical oxidation/reduction | Change in solubility and swelling | Controlled drug delivery, "smart" surfaces |

| Supramolecular assembly | Oxidation of ferrocene | Disassembly of host-guest complexes | Reversible gels, molecular switches |

| Liquid crystal display | Redox switching of surface-bound ferrocene | Change in liquid crystal orientation | Low-power displays and sensors |

While the general principles of using ferrocene in stimuli-responsive materials are well-established, the specific performance and advantages of using (cyanomethyl)ferrocene would need to be determined through dedicated experimental studies. nih.govchemistryviews.org

Interdisciplinary Research Avenues and Future Outlook for Cyanomethyl Ferrocene

Emerging Research Trends in (Cyanomethyl)ferrocene Chemistry

The field of ferrocene (B1249389) chemistry is continually evolving, with a clear trajectory towards creating functional molecules with tailored properties. biomedpharmajournal.org For (cyanomethyl)ferrocene, emerging research trends are focused on harnessing the unique reactivity of the cyanomethyl group in synergy with the electrochemical behavior of the ferrocene core.

A significant trend is the use of (cyanomethyl)ferrocene as a versatile building block for more complex molecular architectures. The nitrile group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to form ferrocenylacetic acid, reduced to produce aminoethylferrocene, or used in cycloaddition reactions to create heterocyclic systems like tetrazoles. These derivatives serve as specialized ligands for catalysis or as precursors for biologically active compounds. Research into ferrocene derivatives for medicinal applications, such as anticancer and antimalarial agents, is a major driver in organometallic chemistry, and the functional handle provided by the cyanomethyl group makes it an attractive starting point for creating new therapeutic candidates. biomedpharmajournal.orgnih.gov

Another burgeoning area of research is the incorporation of the (cyanomethyl)ferrocene unit into polymeric structures. nih.gov The development of redox-responsive polymers is a key goal in materials science. By attaching (cyanomethyl)ferrocene to a polymer backbone, either as a pendant group or as part of the main chain, researchers can create materials whose physical or chemical properties can be switched by oxidizing or reducing the iron center. This redox activity is crucial for applications in controlled drug release, chemical sensors, and "smart" materials. researchandmarkets.com The polarity of the nitrile group can also be exploited to influence the solubility and self-assembly properties of these polymers.

Furthermore, there is growing interest in the electrochemical properties of (cyanomethyl)ferrocene and its derivatives for sensor applications. nih.gov The electron-withdrawing nature of the cyanomethyl substituent influences the redox potential of the Fe(II)/Fe(III) couple, a phenomenon that can be exploited in the design of sensitive and selective electrochemical sensors. researchgate.net Research is focused on developing sensors where the binding of an analyte near the ferrocene unit causes a detectable shift in its redox potential.

| Emerging Research Trend | Description | Potential Application Area |

|---|---|---|

| Synthetic Building Block | Use of the cyanomethyl group for further chemical transformations (e.g., hydrolysis, reduction, cycloaddition) to create more complex ferrocenyl molecules. | Medicinal Chemistry, Asymmetric Catalysis |

| Redox-Active Polymers | Incorporation into polymer chains to create materials with switchable properties based on the ferrocene/ferrocenium (B1229745) redox couple. | Smart Materials, Drug Delivery, Information Storage |

| Electrochemical Sensing | Exploitation of the tunable redox potential for the development of sensors for ions and small molecules. | Environmental Monitoring, Medical Diagnostics |

| Coordination Chemistry | Use of the nitrile group as a coordinating ligand to form novel coordination polymers and metal-organic frameworks (MOFs). | Gas Storage, Separation, Heterogeneous Catalysis |

Potential for Advanced Material Design Based on (Cyanomethyl)ferrocene Scaffolds

The structural and electronic characteristics of (cyanomethyl)ferrocene make it an excellent scaffold for the design of advanced materials. The robust and predictable nature of the ferrocene unit provides a stable platform, while the cyanomethyl group offers a site for functionalization and intermolecular interaction. biomedpharmajournal.org

One of the most promising areas is the development of redox-switchable materials. The ferrocene group can be reversibly oxidized to the ferrocenium cation, leading to significant changes in color, solubility, and electronic properties. nih.gov When (cyanomethyl)ferrocene is incorporated into a larger system, such as a polymer or a self-assembled monolayer, this redox switching can be used to control the material's bulk properties. For example, a polymer containing this scaffold could be designed to swell or shrink in response to an electrical potential, acting as an artificial muscle or a component in a microfluidic device. Computational studies on related systems show that while the redox change has a limited structural impact on the immediate ligand, it creates a net change in energy and charge that can be transmitted through a molecular system. rsc.org

The nitrile functionality is also key to material design. As a ligand, the nitrogen atom's lone pair of electrons can coordinate to metal ions, making (cyanomethyl)ferrocene a valuable building block for coordination polymers and metal-organic frameworks (MOFs). mdpi.comunica.it In such materials, the ferrocene units can act as redox-active pillars or struts, creating frameworks with tunable electronic properties. These materials could find applications in electrocatalysis, where the framework facilitates electron transfer, or in chemical sensing, where the material's conductivity or optical properties change upon exposure to an analyte.

Furthermore, the polarity imparted by the cyanomethyl group can be used to direct the self-assembly of (cyanomethyl)ferrocene-based molecules into ordered structures like liquid crystals or thin films. The interplay between the bulky, nonpolar ferrocene core and the polar nitrile "tail" can lead to the formation of unique supramolecular arrangements with interesting optical or electronic properties. These organized assemblies are relevant for applications in molecular electronics and nonlinear optics. nih.gov

Challenges and Opportunities in the Synthesis and Application of (Cyanomethyl)ferrocene

Despite its potential, the widespread use of (cyanomethyl)ferrocene is accompanied by both challenges and opportunities that define the future direction of its research.

The synthesis of monosubstituted ferrocene derivatives like (cyanomethyl)ferrocene can be a significant challenge. Traditional methods often lead to a mixture of mono- and di-substituted products, as well as isomers, which require difficult and costly purification steps. Developing highly regioselective and efficient synthetic routes is a primary hurdle. While advanced methods like directed C-H functionalization are being explored for ferrocenes, their application to specific targets like (cyanomethyl)ferrocene is not yet routine. nih.gov Furthermore, scaling up the synthesis from laboratory to industrial quantities while maintaining purity and managing costs presents another layer of difficulty. markwideresearch.com The synthesis of highly specialized ferrocene derivatives, such as those with unusual oxidation states, has been described as a "milestone in synthetic chemistry" precisely because it is exceptionally difficult. fau.eu

In terms of application, a key challenge is ensuring the long-term stability of the ferrocene/ferrocenium redox couple in real-world devices. While ferrocene is notably stable, the oxidized ferrocenium form can be susceptible to degradation, particularly in the presence of nucleophiles or in aqueous environments. For materials intended for long-term use, such as in batteries or sensors, ensuring the robustness and reversibility of the redox cycle over thousands of switches is critical.

However, these challenges are intrinsically linked to significant opportunities. The drive for better synthetic methods fuels innovation in catalysis and organic chemistry. Success in developing scalable and selective syntheses would unlock the full potential of (cyanomethyl)ferrocene as a versatile chemical intermediate. biomedpharmajournal.org The opportunity lies in creating a "platform" molecule that can be easily modified to produce a wide array of functional derivatives.

The application opportunities are vast. In materials science, the ability to fine-tune the redox potential by modifying the substituent on the cyclopentadienyl (B1206354) ring offers a clear path to designing custom materials for specific electrochemical applications, from redox-flow batteries to mediators in biosensors. nih.govnih.gov In medicine, the unique properties of ferrocene—low toxicity, stability, and redox activity—make its derivatives prime candidates for new drugs that can overcome resistance to existing therapies. biomedpharmajournal.org (Cyanomethyl)ferrocene provides a synthetic entry point to conjugate the ferrocene moiety with other pharmacologically active groups, creating hybrid drugs with novel mechanisms of action. nih.govresearchgate.net

| Challenge | Description | Opportunity |

|---|---|---|

| Selective Synthesis | Difficulty in achieving high yields of the pure monosubstituted product without side products, requiring extensive purification. | Development of novel catalytic methods (e.g., regioselective C-H functionalization) for efficient and clean synthesis. |

| Cost and Scalability | High production costs associated with multi-step syntheses and purification can limit commercial applications. | Innovation in process chemistry to create more economical and scalable production routes, opening doors for industrial use. |

| Long-Term Stability | The oxidized ferrocenium form can be unstable under certain conditions, limiting the operational lifetime of devices. | Design of molecular structures that protect the iron center, enhancing the durability of redox-responsive materials. |

| Interfacing with Other Materials | Effectively integrating the organometallic compound into aqueous systems or onto solid surfaces can be difficult. | Creation of derivatives with specific functional groups (e.g., thiols, carboxylic acids) for controlled surface attachment and improved solubility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.